Methyl acetoacetate
Overview
Description
Methyl acetoacetate is an organic compound known as the methyl ester of acetoacetic acid. It is a colorless liquid with a fruity or rum-like odor. The chemical formula for this compound is C5H8O3, and it has a molar mass of 116.12 g/mol . This compound is widely used as a chemical intermediate in various industrial applications.
Mechanism of Action
Target of Action
Methyl acetoacetate (MAA) is an ester . The primary targets of MAA are enzymes that catalyze reactions involving esters. These enzymes include esterases and lipases, which hydrolyze esters into their corresponding alcohols and acids .
Mode of Action
MAA interacts with its target enzymes by serving as a substrate. The enzymes hydrolyze MAA, liberating heat along with alcohols and acids . In the presence of strong oxidizing acids, this reaction can be sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
MAA is involved in several biochemical pathways. It is a key intermediate in the metabolism of branched-chain amino acids . In this pathway, MAA is converted into acyl phosphates by highly reactive carbonyl groups undergoing attack by inert inorganic phosphate . This ancient reaction of biochemical energy conservation is a crucial part of the acetyl CoA pathway .
Pharmacokinetics
As a small molecule with a molecular weight of 1161152 , it is likely to be well-absorbed and distributed throughout the body. Its metabolism likely involves hydrolysis by esterases and lipases, as well as participation in various biochemical pathways .
Result of Action
The hydrolysis of MAA results in the production of alcohols and acids, which can participate in various biochemical reactions . In the metabolism of branched-chain amino acids, MAA contributes to the generation of acyl phosphates, which play a crucial role in biochemical energy conservation .
Action Environment
The action of MAA can be influenced by various environmental factors. For instance, the presence of strong oxidizing acids can cause a vigorous reaction with MAA . Additionally, the temperature and pH of the environment can affect the rate of MAA’s hydrolysis . The presence of specific enzymes, such as esterases and lipases, is also crucial for MAA’s interaction with biological systems .
Biochemical Analysis
Biochemical Properties
Methyl acetoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the ketone body metabolism, a central node in physiological homeostasis . The interactions of this compound with these biomolecules are complex and are influenced by various factors.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce physiological and biochemical changes in cyanobacterium Microcystis aeruginosa .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is interwoven with crucial mammalian metabolic pathways such as β-oxidation, the tricarboxylic acid cycle (TCA), gluconeogenesis, de novo lipogenesis, and biosynthesis of sterols .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation . The specifics of these interactions and effects are still being researched.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important areas of study. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl acetoacetate can be synthesized through the esterification of acetoacetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to promote the esterification process. The reaction is as follows:
CH3COCH2COOH+CH3OH→CH3COCH2COOCH3+H2O
Industrial Production Methods: On an industrial scale, this compound is produced by the treatment of diketene with methanol. This method is preferred due to its efficiency and cost-effectiveness .
Types of Reactions:
Transesterification: this compound undergoes transesterification reactions with various alcohols in the presence of catalysts.
Hydrogenation: It can be hydrogenated asymmetrically using transition metal catalysts to produce chiral compounds.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, forming various substituted acetoacetic esters.
Common Reagents and Conditions:
Catalysts: Zinc, iodine, and transition metal catalysts are commonly used in these reactions.
Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as tetrahydrofuran or methanol.
Major Products:
4-Methylcoumarins: Formed through reactions with phenol in the presence of zinc and iodine.
Dihydropyrimidinones: Produced via the Biginelli reaction.
Scientific Research Applications
Methyl acetoacetate is utilized in various scientific research applications:
Comparison with Similar Compounds
Methyl acetoacetate is often compared with similar compounds such as:
Ethyl acetoacetate: Similar in structure and reactivity, but ethyl acetoacetate is more commonly used.
Acetylacetone: Another beta-keto ester with similar properties but different applications.
Diketene: Used in the industrial production of this compound.
Uniqueness: this compound is unique due to its specific ester group, which allows for selective reactions and its use as a chemical intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNANDWMGAFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Record name | METHYL ACETOACETATE | |
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DSSTOX Substance ID |
DTXSID9026716 | |
Record name | Methyl acetoacetate | |
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Molecular Weight |
116.11 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | METHYL ACETOACETATE | |
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Boiling Point |
336 to 338 °F at 760 mmHg (USCG, 1999), 171.7 °C, 169.00 °C. @ 760.00 mm Hg | |
Record name | METHYL ACETOACETATE | |
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Flash Point |
158 °F (USCG, 1999), 170 °F (77 °C) (open cup), 77 °C c.c. | |
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Solubility |
Soluble in 2 parts water; miscible with alcohol and ether, SOLUBILITY IN WATER: 38 G/100 ML, 500.0 mg/mL, Solubility in water, g/100ml: 50 | |
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Density |
1.076 (USCG, 1999) - Denser than water; will sink, 1.0762 g/cu cm at 20 °C, Bulk density: 9 lb/gal at 20 °C, Relative density (water = 1): 1.08 | |
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Vapor Density |
4.0 (Air= 1), Relative vapor density (air = 1): 4.0 | |
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Vapor Pressure |
0.89 [mmHg], 0.892 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.17 | |
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Color/Form |
Colorless liquid | |
CAS No. |
105-45-3 | |
Record name | METHYL ACETOACETATE | |
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Melting Point |
-112 °F (USCG, 1999), -80 °C, -27 °C | |
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Record name | METHYL ACETOACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylacetoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYLACETOACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl acetoacetate?
A1: this compound has a molecular formula of C5H8O4 and a molecular weight of 116.12 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:
- UV-Vis Spectroscopy: UV-Vis studies have been particularly useful in investigating the keto-enol tautomerism of this compound and how it is influenced by solvents. [, ]
- IR Spectroscopy: IR spectroscopy helps to identify functional groups and has been used to characterize this compound and its derivatives. [, ]
- NMR Spectroscopy: NMR (1H and 13C) is routinely used to confirm the structure of synthesized this compound derivatives and analyze reaction intermediates. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS studies have provided insights into the adsorption of this compound on nickel surfaces, particularly in the context of asymmetric hydrogenation. []
Q3: How is this compound typically synthesized?
A3: this compound can be synthesized through several routes, with some common methods including:
- Reaction of diketene with methanol: This method, often employing catalysts like triethylenediamine or concentrated sulfuric acid, is frequently used for industrial production. [, , ]
- Reaction of acetone with dimethyl carbonate: This route utilizes solid base catalysts like K/MgO and offers an alternative pathway to this compound. [, ]
Q4: What are the main applications of this compound?
A4: this compound serves as a versatile building block in organic synthesis. Some key applications include:
- Synthesis of pharmaceuticals: It is a precursor in the production of various pharmaceuticals, including antibiotics like amoxicillin. [, ]
- Production of heterocyclic compounds: It is widely used in the synthesis of heterocycles like pyrazoles, pyrans, and pyrimidines, which often exhibit pharmacological properties. [, , , ]
- Preparation of fragrances and flavors: It is utilized in the synthesis of compounds like α-irone, a fragrance ingredient. []
- Asymmetric synthesis: this compound is a model compound for studying enantioselective reactions, particularly asymmetric hydrogenation to produce chiral β-hydroxy esters like (S)-methyl β-hydroxybutanoate. [, , , , , , , , , , , , ]
Q5: Why is this compound often used in asymmetric hydrogenation studies?
A5: this compound serves as a model substrate in asymmetric hydrogenation research due to:
Q6: What types of catalysts are used for the asymmetric hydrogenation of this compound?
A6: The most common catalysts are heterogeneous nickel catalysts modified with chiral auxiliaries, primarily tartaric acid. [, , , , , , , , , , , ]
Q7: How does the modification of nickel catalysts with tartaric acid lead to enantioselectivity?
A7: Tartaric acid adsorption creates chiral sites on the nickel surface. These sites interact differently with the enantiomers of the substrate, favoring the adsorption and subsequent hydrogenation of one enantiomer over the other. [, ]
Q8: What factors influence the enantioselectivity of the hydrogenation reaction?
A8: Numerous factors contribute, including:
- Modification conditions: Parameters like pH, temperature, and duration of tartaric acid treatment significantly affect the enantioselectivity. [, , ]
- Catalyst support: The choice of support material (e.g., silica, kieselguhr) can impact both activity and selectivity. [, , , ]
- Solvent: The solvent used in the reaction can influence both the adsorption of the substrate and the enantiodifferentiating ability of the catalyst. []
- Additives: The presence of additives like NaBr or carboxylic acids can enhance the enantioselectivity, possibly by modifying the catalyst surface or influencing substrate adsorption. [, , , , ]
Q9: Are there any alternative catalysts for the asymmetric hydrogenation of this compound?
A9: While modified nickel catalysts are most prevalent, other systems have been explored, including:
- Raney nickel modified with L-amino acids: These systems have shown moderate enantioselectivities. [, ]
- Engineered E. coli cells: Genetically engineered bacteria expressing specific enzymes can catalyze the anti-Prelog reduction of this compound with high enantioselectivity. []
Q10: How is this compound used in analytical chemistry?
A10: this compound finds applications in analytical methods, such as:
- Fluorometric determination of hydrogen peroxide: It is used in a coupled enzymatic assay with catalase, where the Hantzsch reaction with this compound generates a fluorescent product. []
- Spectrophotometric determination of p-aminobenzoic acid: It acts as a coupling agent, forming a colored azo-dye with the diazonium salt of p-aminobenzoic acid, enabling its quantification. []
Q11: What is the environmental impact of this compound?
A11: While specific details on the environmental fate and effects of this compound are limited in the provided research, its use in the synthesis of pharmaceuticals and other chemicals suggests the need for responsible management and waste minimization strategies. [, ]
Q12: Has computational chemistry been used to study this compound?
A12: Yes, computational studies using Density Functional Theory (DFT) have been employed to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.